

2,5-Dibromobenzaldehyde physical properties

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Compound of Interest

Compound Name: 2,5-Dibromobenzaldehyde

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An In-Depth Technical Guide to **2,5-Dibromobenzaldehyde** for Advanced Research

Introduction

2,5-Dibromobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a reactive aldehyde group on a benzene ring, provides multiple sites for chemical modification. This dual reactivity makes it an exceptionally valuable intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.

For researchers and drug development professionals, understanding the nuanced physical properties, spectroscopic signatures, and chemical behavior of **2,5-Dibromobenzaldehyde** is paramount for its effective utilization. The bromine atoms act as versatile synthetic handles for cross-coupling reactions, while the aldehyde group offers a gateway to a vast array of classical carbonyl chemistries. This guide provides a comprehensive technical overview, synthesizing core physical data with practical, field-proven insights into its handling, analysis, and synthetic applications.

Chemical Identity and Physical Properties

A precise understanding of the fundamental properties of a reagent is the bedrock of reproducible and successful experimentation. This section consolidates the key identifiers and physicochemical data for **2,5-Dibromobenzaldehyde**.

Chemical Identifiers

Identifier	Value	Source
CAS Number	74553-29-0	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₄ Br ₂ O	[2] [4] [5]
Molecular Weight	263.91 g/mol	[2] [4] [5]
IUPAC Name	2,5-dibromobenzaldehyde	[3] [5]
InChI Key	BQBXKWGMPUCSQV- UHFFFAOYSA-N	[2] [3]
SMILES	C1=CC(=C(C=C1Br)C=O)Br	[3] [5]

Physicochemical Properties

The physical properties of **2,5-Dibromobenzaldehyde** dictate its behavior in various experimental settings, from reaction conditions to purification and storage.

Property	Value	Source
Appearance	White to pale yellow or orange crystalline powder	[1] [2]
Melting Point	88-92 °C	[2] [6] [7]
Boiling Point	283.3 ± 20.0 °C (Predicted)	[2] [6]
Density	1.977 ± 0.06 g/cm ³ (Predicted)	[2] [6]

Solubility Profile

The solubility of a compound is a critical parameter for selecting appropriate reaction solvents and purification methods. While some databases report **2,5-Dibromobenzaldehyde** as "soluble in water," this is likely an oversimplification for a halogenated aromatic compound.[\[2\]](#)[\[3\]](#) [\[6\]](#) A more chemically consistent description is that it is poorly soluble in water but exhibits good solubility in common organic solvents.[\[1\]](#)

- Water: Poorly soluble to insoluble.
- Organic Solvents: Soluble in ethanol, chloroform, and dimethylformamide (DMF).[\[1\]](#)

This solubility profile is typical for moderately polar organic solids, allowing for its use in a wide range of non-aqueous reaction media.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **2,5-Dibromobenzaldehyde**. The following sections detail the expected spectral signatures based on its molecular structure.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals, three in the aromatic region and one highly deshielded aldehyde proton.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)
Aldehyde (-CHO)	10.0 - 10.3	Singlet (s)	N/A
Ar-H (C6-H)	~7.9	Doublet (d)	J ≈ 2.4 Hz (meta)
Ar-H (C4-H)	~7.7	Doublet of doublets (dd)	J ≈ 8.5 Hz (ortho), 2.4 Hz (meta)
Ar-H (C3-H)	~7.3	Doublet (d)	J ≈ 8.5 Hz (ortho)

Causality: The aldehyde proton is significantly deshielded due to the electronegativity of the oxygen atom and its position within the anisotropic field of the carbonyl group. In the aromatic region, the proton at C6 is only coupled to the C4 proton (meta-coupling), resulting in a small doublet. The C4 proton is coupled to both C3 (ortho) and C6 (meta), giving a doublet of doublets.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule.

Carbon Assignment	Predicted δ (ppm)
Aldehyde (C=O)	188 - 192
Ar-C (C1)	135 - 138
Ar-C (C5)	134 - 137
Ar-C (C4)	132 - 135
Ar-C (C6)	129 - 132
Ar-C (C2)	124 - 127
Ar-C (C3)	121 - 124

Causality: The carbonyl carbon is the most deshielded, appearing far downfield as is characteristic for aldehydes.^[8] The carbons directly attached to the electron-withdrawing bromine atoms (C2, C5) and the aldehyde group (C1) will have distinct chemical shifts from the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.
^[5]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~2850 & ~2750	C-H Aldehydic Stretch (Fermi doublet)	Medium
1700 - 1720	C=O Carbonyl Stretch (Aldehyde)	Strong
1550 - 1600	C=C Aromatic Ring Stretch	Medium-Strong
1000 - 1200	C-H In-plane Bending	Medium
550 - 750	C-Br Stretch	Strong

Causality: The strong absorption around 1700 cm^{-1} is a definitive indicator of the aldehyde carbonyl group. The presence of a Fermi doublet (two weaker bands around $2750\text{-}2850\text{ cm}^{-1}$) is also highly characteristic of the aldehyde C-H bond.[\[9\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak cluster due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$).

- Molecular Ion (M^+): A characteristic triplet of peaks will be observed.
 - M : $\text{m/z} \approx 262$ (corresponding to $\text{C}_7\text{H}_4^{79}\text{Br}_2\text{O}$)
 - $\text{M}+2$: $\text{m/z} \approx 264$ (corresponding to $\text{C}_7\text{H}_4^{79}\text{Br}^{81}\text{Br}\text{O}$)
 - $\text{M}+4$: $\text{m/z} \approx 266$ (corresponding to $\text{C}_7\text{H}_4^{81}\text{Br}_2\text{O}$)
- Relative Intensity: The M , $\text{M}+2$, and $\text{M}+4$ peaks will have an approximate intensity ratio of 1:2:1.
- Key Fragment: A prominent fragment corresponding to the loss of a bromine atom ($[\text{M-Br}]^+$) would be expected.

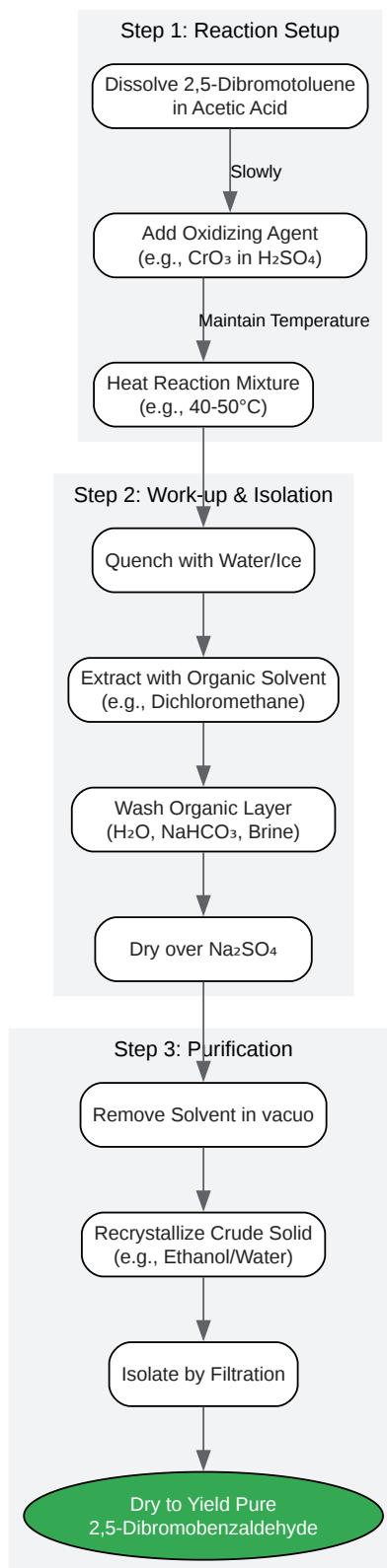
This isotopic pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.

Synthesis and Purification

While **2,5-Dibromobenzaldehyde** is commercially available, understanding its synthesis is crucial for specialized applications or cost-effective scale-up. A common laboratory route involves the oxidation of 2,5-dibromotoluene.[\[2\]](#)[\[6\]](#)

Synthetic Workflow: Oxidation of 2,5-Dibromotoluene

The following diagram illustrates a typical workflow for the synthesis of **2,5-Dibromobenzaldehyde**.

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2,5-Dibromobenzaldehyde.**

Experimental Protocol: Oxidation

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,5-dibromotoluene (1.0 eq) in glacial acetic acid.
- Oxidant Preparation: Separately, prepare a solution of chromium(VI) oxide (CrO_3 , ~2.0 eq) in a mixture of concentrated sulfuric acid and water.[\[2\]](#)
- Addition: Cool the flask containing the dibromotoluene solution in an ice bath. Slowly add the chromium oxide solution via the addition funnel, ensuring the internal temperature does not exceed 50°C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
- Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice and water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water, to afford pure **2,5-Dibromobenzaldehyde** as a crystalline solid.

Chemical Reactivity and Applications

The synthetic utility of **2,5-Dibromobenzaldehyde** stems from the distinct reactivity of its two functional domains: the aldehyde group and the carbon-bromine bonds.

Aldehyde Group Reactivity

The aldehyde is a versatile electrophile, participating in a wide range of transformations:

- Acetal Protection: It readily reacts with diols like ethane-1,2-diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a stable 1,3-dioxolane.[2][6] This is a crucial step to protect the aldehyde while performing chemistry at the C-Br positions.
- Wittig Reaction: It can be converted to an alkene via the Wittig reaction, coupling with a phosphonium ylide to form a new C=C bond.[10][11][12] This allows for chain extension and the synthesis of stilbene-like structures.
- Reductive Amination: Reaction with an amine followed by reduction (e.g., with NaBH_3CN) yields secondary or tertiary amines.
- Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (2,5-dibromobenzoic acid) or reduced to a primary alcohol (2,5-dibromobenzyl alcohol).

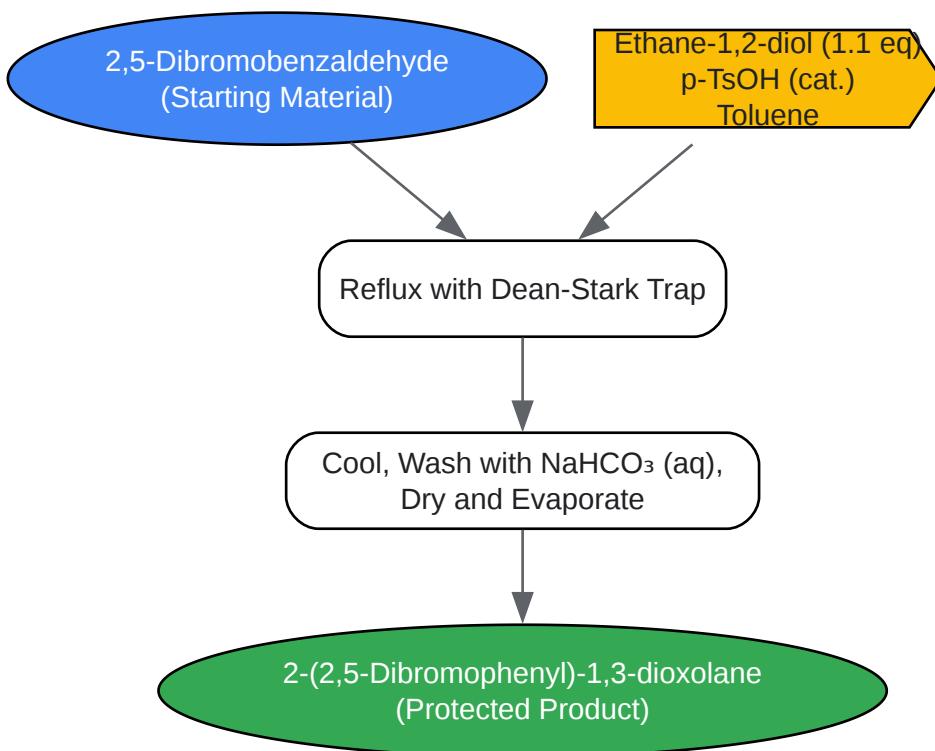
Carbon-Bromine Bond Reactivity

The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

- Suzuki-Miyaura Coupling: The bromine atoms can be substituted with aryl, heteroaryl, or vinyl groups by reacting with boronic acids or esters in the presence of a palladium catalyst and a base.[13][14][15] This is a cornerstone reaction for constructing biaryl systems found in many pharmaceuticals.
- Heck and Sonogashira Couplings: These reactions allow for the introduction of alkene and alkyne functionalities, respectively.
- Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to substituted anilines.

Example Workflow: Acetal Protection

Protecting the aldehyde is often the first step in a multi-step synthesis.



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Caption: Acetal protection of **2,5-Dibromobenzaldehyde**.

This protection strategy allows the researcher to selectively perform reactions like Suzuki coupling at the bromine positions without interference from the aldehyde group. The protecting group can be easily removed later under acidic aqueous conditions.

Safety, Handling, and Storage

Due to its chemical nature, **2,5-Dibromobenzaldehyde** requires careful handling to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).[2][5]

- Signal Word: Danger[2][5]
- GHS Hazard Statements:

- H301: Toxic if swallowed.[[2](#)]
- H314: Causes severe skin burns and eye damage.[[2](#)]
- H400: Very toxic to aquatic life.[[2](#)]
- Hazard Codes: C (Corrosive), N (Dangerous for the environment).[[6](#)]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Ventilation: Handle only in a properly functioning chemical fume hood to avoid inhalation of dust.
- Exposure Control: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [[6](#)] Keep in a dark place to prevent potential light-induced degradation.
- Stability: The compound is noted as being "Air Sensitive".[[2](#)][[3](#)][[6](#)] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prolong its shelf life and prevent oxidation of the aldehyde group.

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